2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of ethanol, where the hydrogen atom of the hydroxyl group is replaced by a 3,4-dimethylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-Dimethylbenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and automated control systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol: Similar structure but with methoxy groups instead of methyl groups.
2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol: Similar structure but with different methyl group positions.
Uniqueness
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-3-4-11(7-10(9)2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
QBNQHBILCUUECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCO)C |
Origin of Product |
United States |
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